molecular formula C29H22N2O6 B2549377 N-(2H-1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalene-1-amido)-1-benzofuran-2-carboxamide CAS No. 888461-69-6

N-(2H-1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalene-1-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2549377
CAS No.: 888461-69-6
M. Wt: 494.503
InChI Key: BWVHGSSWEPSNOU-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-3-(2-ethoxynaphthalene-1-amido)-1-benzofuran-2-carboxamide is a benzofuran-derived compound featuring a benzodioxole moiety linked to a benzofuran carboxamide scaffold, further substituted with a 2-ethoxynaphthalene amido group. The ethoxynaphthalene substituent in this compound likely enhances lipophilicity, influencing its pharmacokinetic profile, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O6/c1-2-34-23-13-11-17-7-3-4-8-19(17)25(23)28(32)31-26-20-9-5-6-10-21(20)37-27(26)29(33)30-18-12-14-22-24(15-18)36-16-35-22/h3-15H,2,16H2,1H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVHGSSWEPSNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and molecular differences between the target compound and structurally related benzofuran/benzodioxole derivatives:

Compound Name Key Substituents/Features Molecular Weight Synthesis Method Potential Bioactivity Reference
N-(2H-1,3-Benzodioxol-5-yl)-3-(2-ethoxynaphthalene-1-amido)-1-benzofuran-2-carboxamide (Target) 2-Ethoxynaphthalene amido, benzodioxole, benzofuran ~500 (estimated) Likely HATU-mediated amide coupling Inferred CNS/anticancer activity
N-(2H-1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide 5-Chloro-2-methoxybenzamido, benzodioxole, benzofuran 464.86 Standard carboxamide coupling Antimicrobial
6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Pyrazole, cyclopropyl, fluorophenyl substituents 535 (M+1) HATU/DIEA-mediated coupling in DMF Kinase inhibition
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Imidazole, chlorophenyl, E-configuration Not specified Condensation reaction Antifungal/antiviral
N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Thiazole, nitro, carbohydrazide ~400 (estimated) Aldehyde-amine condensation Antibacterial
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one Chroman ring, conjugated propenone system, intramolecular H-bonding 382.40 Base-catalyzed aldol condensation Antioxidant

Detailed Structural Analysis

Substituent Effects on Bioactivity

  • Ethoxynaphthalene vs. Methoxy/Chloro Groups: The ethoxynaphthalene group in the target compound introduces a larger aromatic system compared to the 5-chloro-2-methoxybenzamido substituent in the analog from .
  • Heterocyclic Variations : Pyrazole (), imidazole (), and thiazole () substituents introduce hydrogen-bonding or metal-coordination capabilities absent in the target compound. These groups often correlate with kinase or enzyme inhibition.

Crystallographic and Spectroscopic Validation

  • Single-crystal X-ray analysis, facilitated by SHELX software (), confirmed the E-configuration in analogs like and . Similar methods may validate the target compound’s stereochemistry.

Pharmacological and Physicochemical Implications

  • Solubility : Polar groups like nitro () or hydroxyl () enhance aqueous solubility, whereas the target compound’s aromaticity may limit this.

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